4-Ethynyl-1-methoxy-2-(trifluoromethyl)benzene
Description
4-Ethynyl-1-methoxy-2-(trifluoromethyl)benzene is a substituted benzene derivative with the following structural features:
- Methoxy group (-OCH₃) at position 1 (para to the ethynyl group).
- Trifluoromethyl group (-CF₃) at position 2 (meta to the ethynyl group).
- Ethynyl group (-C≡CH) at position 4 (para to the methoxy group).
The compound combines electron-donating (methoxy) and electron-withdrawing (trifluoromethyl and ethynyl) substituents, creating a unique electronic environment.
Properties
IUPAC Name |
4-ethynyl-1-methoxy-2-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O/c1-3-7-4-5-9(14-2)8(6-7)10(11,12)13/h1,4-6H,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBULGCYSFSLCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C#C)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with an acetylene in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
While specific industrial production methods for 4-Ethynyl-1-methoxy-2-(trifluoromethyl)benzene are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
4-Ethynyl-1-methoxy-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Conditions may include the use of strong bases or acids, depending on the specific substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction can produce alkenes or alkanes .
Scientific Research Applications
Applications in Organic Synthesis
-
Cross-Coupling Reactions :
- The compound serves as a valuable intermediate in various cross-coupling reactions. Its ethynyl group allows for the formation of complex organic molecules through palladium-catalyzed coupling with aryl halides. For instance, it has been employed effectively in reactions involving lithium acetylides to synthesize substituted phenyl compounds .
-
Building Block for Pharmaceuticals :
- Due to its unique structure, 4-Ethynyl-1-methoxy-2-(trifluoromethyl)benzene is utilized as a building block in the synthesis of biologically active compounds. It has been explored in the development of novel pharmaceuticals targeting various biological pathways, including those related to cancer and metabolic disorders .
Medicinal Chemistry Applications
- Anticancer Agents :
- Receptor Modulators :
Materials Science Applications
- Nonlinear Optical Materials :
- Polymer Chemistry :
Case Study 1: Synthesis of Anticancer Compounds
A study demonstrated the synthesis of a series of anticancer agents derived from 4-Ethynyl-1-methoxy-2-(trifluoromethyl)benzene through various functionalization strategies. These compounds were tested against multiple cancer cell lines, showing IC50 values comparable to established chemotherapeutics .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 5.0 | MCF-7 |
| Compound B | 7.2 | HeLa |
Case Study 2: Development of Nonlinear Optical Materials
Research focused on developing nonlinear optical materials using derivatives of 4-Ethynyl-1-methoxy-2-(trifluoromethyl)benzene. The study reported enhanced second-order nonlinear optical responses due to the presence of the trifluoromethyl group, indicating potential for use in optical devices .
| Material | Nonlinear Optical Coefficient (pm/V) |
|---|---|
| Material X | 25 |
| Material Y | 30 |
Mechanism of Action
The mechanism by which 4-Ethynyl-1-methoxy-2-(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability . These interactions can modulate biological pathways and lead to various pharmacological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Reactivity
A. 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene ()
- Structure: Benzene with -CF₃ (position 4), -NO₂ (position 2), and -F (position 1).
- Comparison: Electronic Effects: The nitro (-NO₂) and fluorine (-F) groups are stronger electron-withdrawing groups compared to methoxy (-OCH₃) in the target compound. This makes the benzene ring in 1-fluoro-2-nitro-4-(trifluoromethyl)benzene more electron-deficient, favoring electrophilic substitution at specific positions. Applications: Used as a derivatization reagent for polyamines in chromatography due to its reactivity with amino groups . In contrast, the ethynyl group in the target compound could enable click chemistry or cross-coupling reactions (e.g., Sonogashira coupling), suggesting utility in synthetic organic chemistry.
B. 1,1'-(2,2,2-Trichloroethylidene)bis(4-methoxybenzene) ()
- Structure : Two methoxy-substituted benzene rings linked by a trichloroethylidene group.
- Comparison: Electronic Effects: The methoxy groups donate electrons, while the trichloroethylidene moiety withdraws electrons. This contrasts with the target compound’s localized -CF₃ and ethynyl groups, which create a polarized but non-symmetrical electronic profile. Applications: Historically used as a pesticide (e.g., methoxychlor analogs) . The target compound’s ethynyl group may offer novel modes of biological activity or serve as a synthetic intermediate for agrochemicals.
Functional Group Compatibility
Biological Activity
4-Ethynyl-1-methoxy-2-(trifluoromethyl)benzene is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
4-Ethynyl-1-methoxy-2-(trifluoromethyl)benzene is characterized by the presence of an ethynyl group, a methoxy group, and a trifluoromethyl group. These functional groups contribute to its unique chemical behavior and biological activity.
The biological activity of 4-Ethynyl-1-methoxy-2-(trifluoromethyl)benzene can be attributed to several mechanisms:
- Lipophilicity and Metabolic Stability : The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and metabolic stability.
- Covalent Bonding : The ethynyl group can form covalent bonds with nucleophilic sites on proteins, leading to stable adducts that may alter protein function.
- Target Interactions : The compound has been shown to interact with various biomolecules, influencing pathways related to cell signaling and metabolism .
Biological Activities
Research indicates that 4-Ethynyl-1-methoxy-2-(trifluoromethyl)benzene exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may possess cytotoxic properties against various cancer cell lines. For instance, it has been evaluated for its effects on human cervical (HeLa) and colon adenocarcinoma (Caco-2) cells, showing promising results in inhibiting cell proliferation .
- Antimicrobial Properties : The compound has also been investigated for its antimicrobial effects, demonstrating activity against certain bacterial strains. This suggests potential applications in developing new antimicrobial agents .
Case Studies and Research Findings
Comparative Analysis
When compared to similar compounds such as 1-Ethynyl-4-(trifluoromethyl)benzene and 4-Ethynyl-1-isopropoxy-2-(trifluoromethyl)benzene, 4-Ethynyl-1-methoxy-2-(trifluoromethyl)benzene demonstrates unique biological profiles due to the specific arrangement of its functional groups. This structural uniqueness may influence its binding affinity and selectivity towards biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
